N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide

LPA3 Antagonist Nitro Position Selectivity GPCR Pharmacology

N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide (CAS 311777-82-9) is a synthetic small molecule belonging to the phthalimide/isoindole family. It features a 5-(3-nitrophenoxy)-1,3-dioxoisoindole core linked via a para-substituted phenyl ring to an acetamide terminus.

Molecular Formula C22H15N3O6
Molecular Weight 417.4 g/mol
Cat. No. B11537378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide
Molecular FormulaC22H15N3O6
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-]
InChIInChI=1S/C22H15N3O6/c1-13(26)23-14-5-7-15(8-6-14)24-21(27)19-10-9-18(12-20(19)22(24)28)31-17-4-2-3-16(11-17)25(29)30/h2-12H,1H3,(H,23,26)
InChIKeyMXBMRUCEARQXDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide: A Structurally Distinct Isoindole-Based Screening Compound for LPA3 Antagonist Optimization


N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide (CAS 311777-82-9) is a synthetic small molecule belonging to the phthalimide/isoindole family . It features a 5-(3-nitrophenoxy)-1,3-dioxoisoindole core linked via a para-substituted phenyl ring to an acetamide terminus. This compound is structurally related to the LPA3 receptor antagonist chemotype exemplified by compound 5 ([5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2-isoindol-2-yl]acetic acid) identified through virtual screening, which displayed an IC50 of 4504 nM at the LPA3 receptor [1]. The target compound introduces a phenylacetamide extension not present in the foundational LPA3 antagonist scaffold, distinguishing it from other commercial screening analogs.

Why N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide Cannot Be Replaced by Generic Isoindole Analogs


Isoindole-based compounds within the same scaffold family exhibit extreme sensitivity to substitution patterns, making simple interchange highly unreliable. The foundational structure-activity relationship (SAR) from the LPA3 antagonist program demonstrates this precisely: moving the nitro group from the 3-position (meta) to the 4-position (para) or replacing the carboxylic acid terminus with a pyridine or ether group resulted in complete loss of LPA3 selectivity or a 6-fold change in potency [1]. The para-phenylacetamide extension in the target compound creates a distinct spatial and electronic profile not present in the commercially available [5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid . Any substitution—even to a close structural analog such as N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide—alters the nitro position and eliminates the phenyl spacer, which is expected to drastically change binding interactions and physicochemical properties . Therefore, generic substitution could invalidate screening results and compromise structure-activity relationship interpretation.

Quantitative Differentiation Evidence for N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide Against Closest Analogs


3-Nitro vs. 4-Nitro Positioning: Impact on LPA3 Receptor Selectivity Based on SAR

The meta-nitro (3-position) on the phenoxy ring is a critical determinant for LPA3 receptor selectivity. In the LPA3 antagonist chemotype, compound 5 bearing the 3-nitrophenoxy group maintained selective LPA3 antagonism (IC50 = 4504 nM at LPA3). When the nitro group was moved to a different position or replaced, selectivity was lost. Compound 12, which replaced the nitro group with a methyl group, resulted in a loss of LPA3 selectivity [1]. The target compound, N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide, retains the 3-nitrophenoxy configuration, unlike commercially available analogs such as N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide which bear the nitro group at the 4-position . This positional difference is expected to translate into divergent selectivity profiles.

LPA3 Antagonist Nitro Position Selectivity GPCR Pharmacology

Phenyl Spacer Effect: Molecular Size and Lipophilicity Differentiation from Direct Acetamide Analogs

The target compound incorporates a para-phenyl linker between the isoindole nitrogen and the acetamide group, resulting in a molecular weight of 417.37 Da (C22H15N3O6) . In contrast, the closest commercially cataloged analog, N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide, lacks this phenyl spacer and has a molecular weight of 341 Da (C16H11N3O6) with a calculated LogP of 4.70 . The additional phenyl ring in the target compound increases molecular weight by approximately 76 Da and adds a rotatable bond, which is predicted to increase lipophilicity (estimated LogP >5) and topological polar surface area. This differentiates it from the smaller, less lipophilic direct acetamide analog.

Physicochemical Properties Lipophilicity Molecular Descriptors

Anionic Group Replacement: Carboxylic Acid Pharmacophore vs. Neutral Acetamide Terminus

The LPA3 antagonist pharmacophore, as defined by structure-based drug design, requires an anionic or aromatic group at the terminus to interact with cationic receptor residues R3.28 and R7.36. Compound 5 achieves this via a carboxylic acid group (pKa ~3-4), forming ionic interactions with the receptor [1]. Compound 14, which replaced the carboxylic acid with a neutral ether, showed substantially weaker interactions and poor antagonism [1]. The target compound replaces the carboxylic acid with a neutral acetamide group. Based on the established pharmacophore, compound 8 demonstrated that an aromatic group (pyridine) could substitute for the anionic group via cation-π interactions [1]. The phenylacetamide moiety of the target compound may engage similar cation-π interactions while its neutral character offers distinct solubility and permeability properties compared to the charged carboxylic acid analog.

Pharmacophore Mapping LPA3 Binding Ionic Interaction

Rotatable Bond Count and Conformational Flexibility: Differentiation from Rigid Core Analogs

The target compound possesses a higher number of rotatable bonds due to the para-phenyl spacer, estimated at 5-6 rotatable bonds . Compound 5, [5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid, has 4 rotatable bonds . This increased flexibility may facilitate induced-fit binding modes or allow the terminal acetamide to explore a larger conformational space for interaction with receptor residues beyond the three-point pharmacophore defined for LPA3 antagonists (anionic/aromatic, acceptor/anionic, and cationic sites) [1]. This is a physical-chemical distinction with potential implications for binding kinetics and off-rate profiles.

Conformational Analysis Molecular Flexibility Drug-likeness

Procurement-Relevant Application Scenarios for N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide


LPA3 Pharmacophore Expansion and Selectivity Profiling Studies

The target compound serves as a unique probe for expanding the LPA3 antagonist pharmacophore model beyond the three-point framework established using compound 5. Its 3-nitrophenoxy configuration (pharmacophore point C) and neutral phenylacetamide terminus (point A) allow researchers to evaluate the contribution of hydrogen-bonding capacity versus ionic interactions to LPA3 binding and selectivity. This application is directly supported by the SAR demonstration that point C requires a cationic functional group for LPA3 selectivity . Procurement is recommended for laboratories engaged in GPCR pharmacology and structure-based drug design focused on lysophosphatidic acid receptors.

Chemical Library Diversification for High-Throughput Screening

With a molecular weight of 417 Da and a structure that combines a 3-nitrophenoxy-isoindole core with a para-phenylacetamide extension, this compound fills a distinct physicochemical niche not represented by existing ChemBridge screening compounds such as the 341 Da N-[5-(4-nitrophenoxy) analog or the 342 Da acetic acid analog [1]. Its procurement diversifies screening libraries for phenotypic or target-based assays where novel chemotypes with moderate lipophilicity (estimated LogP >5) are desired.

Structure-Activity Relationship Studies on Nitro Position and Linker Geometry

The target compound's 3-nitrophenoxy substitution and para-phenyl spacer distinguish it from the commercially available 4-nitrophenoxy direct acetamide analog . Researchers investigating the precise role of nitro group position and linker length on biological activity can use this compound alongside compound 5 [1] and compound 12 (methyl analog) to systematically map the contribution of each structural feature to receptor binding and functional response.

Conformational Analysis and Induced-Fit Binding Studies

The increased rotatable bond count of the target compound (5-6 bonds) relative to the more rigid compound 5 (4 bonds) makes it suitable for studies investigating the role of conformational flexibility in ligand-receptor recognition. Researchers employing NMR spectroscopy, molecular dynamics simulations, or surface plasmon resonance to characterize binding kinetics can use this compound to probe the effects of linker flexibility on association and dissociation rates.

Quote Request

Request a Quote for N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.